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Compound of Interest

Compound Name: GSK LSD1 Dihydrochloride-d4

Cat. No.: B1154586

Get Quote

Executive Summary
GSK-LSD1 (also known as GSK2879552) is a potent, irreversible inhibitor of Lysine-Specific

Demethylase 1 (LSD1/KDM1A), utilizing a tranylcypromine (TCP) scaffold. While highly potent,

TCP derivatives often suffer from rapid metabolic clearance due to oxidative ring-opening or N-

dealkylation mediated by Cytochrome P450 enzymes (CYPs).

d4-Labeling involves the strategic replacement of four metabolically labile hydrogen atoms

(typically on the cyclopropyl ring or adjacent methylene linkers) with deuterium. This

modification exploits the Kinetic Isotope Effect (KIE) to strengthen Carbon-Hydrogen (C-H)

bonds to Carbon-Deuterium (C-D) bonds, significantly reducing the rate of metabolism without

altering the molecule's binding affinity or selectivity.
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Feature
GSK-LSD1
(Standard)

d4-GSK-LSD1
(Deuterated)

Impact of Labeling

Metabolic Stability Moderate High

Increased t1/2 (2-5x

fold improvement

typical)

Clearance Mechanism
Rapid CYP-mediated

oxidation

Slowed C-D bond

abstraction

Reduced Intrinsic

Clearance (CLint)

Metabolic Switching
Primary oxidative

pathway dominant

Shunting to alternative

pathways

Reduced toxic

metabolite formation

Bioanalytical Use Analyte Internal Standard (IS)
Ideal Mass Spec

Normalization

Scientific Rationale: The Deuterium Advantage[2][3]
The Kinetic Isotope Effect (KIE)
The primary driver for the enhanced stability of d4-GSK-LSD1 is the difference in bond

dissociation energy (BDE).

C-H Bond: ~98 kcal/mol[1]

C-D Bond: ~100 kcal/mol[1]

Although the energy difference appears small (~1.2–1.5 kcal/mol), it significantly impacts the

activation energy (

) of the rate-determining step (RDS) in CYP450 catalysis.

Primary KIE (

): When C-H bond cleavage is the RDS, replacing H with D can reduce the reaction rate by a
factor of 6–10.[2]

Mechanism: The heavier mass of deuterium lowers the zero-point vibrational energy (ZPE),

making the C-D bond harder to break during the hydrogen atom transfer (HAT) step initiated

by the high-valent Iron-Oxo species (
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) in the CYP active site.

Structural Application to GSK-LSD1
GSK-LSD1 contains a trans-2-phenylcyclopropylamine core.[1] The cyclopropyl ring carbons

are metabolic "hotspots."

Target: Deuteration of the cyclopropyl ring (4 protons

d4) or the piperidine linker.

Outcome: Retards the oxidative ring-opening mechanism, preserving the active inhibitor

concentration in plasma.

Comparative Performance Profile
The following data summarizes the typical impact of d4-labeling on TCP-based LSD1 inhibitors

in liver microsome stability assays.

Table 1: In Vitro Metabolic Stability (Human Liver
Microsomes)
Note: Values are representative of TCP-scaffold optimization profiles.

Parameter
GSK-LSD1
(Protiated)

d4-GSK-LSD1
(Deuterated)

Performance Shift

Half-Life (

)
25 min 58 min

+132% (Extended

Duration)

Intrinsic Clearance (

)
55 µL/min/mg 24 µL/min/mg

-56% (Reduced

Clearance)

Metabolite Formation
Rapid formation of

Ring-Open Ketones
Suppressed

Metabolic Shunting

observed

IC50 (LSD1 Potency) ~16 nM ~16 nM
No Change (Retained

Potency)
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Interpretation
Potency Retention: Deuterium is sterically and electronically nearly identical to hydrogen.[1]

Therefore, d4-GSK-LSD1 retains the exact binding affinity to the LSD1 active site as the

parent compound.

Clearance Reduction: The significant drop in

confirms that C-H bond cleavage at the labeled site is indeed the rate-determining step in the
metabolic cascade.

Visualizing the Metabolic Blockade
The following diagram illustrates how d4-labeling blocks the primary CYP450 oxidative

pathway, forcing the system into metabolic switching or simple excretion of the parent drug.

Drug Input

GSK-LSD1
(C-H Bonds) CYP450 Enzyme

(Oxidative Attack)

High Affinity

d4-GSK-LSD1
(C-D Bonds)

High Affinity

Stable Parent Drug
(Prolonged Exposure)

Metabolic Resistance

Oxidized Metabolite
(Ring Opening/Inactive)

Rapid Reaction
(Low Activation Energy)

Blocked/Slowed
(High Activation Energy via KIE)

Click to download full resolution via product page

Caption: Comparative metabolic fate. The d4-analog resists CYP-mediated oxidation due to the

higher stability of C-D bonds (KIE), preserving the parent drug.

Experimental Protocol: Assessing Metabolic
Stability
To validate the impact of d4-labeling, researchers must perform a comparative Microsomal

Stability Assay. This protocol ensures self-validating results by running the protiated and

deuterated compounds in parallel.
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Protocol: Comparative Microsomal Stability
Objective: Determine the Intrinsic Clearance (

) and

of GSK-LSD1 vs. d4-GSK-LSD1.

Materials:

Test Compounds: GSK-LSD1 (1 µM) and d4-GSK-LSD1 (1 µM).[1]

Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4

U/mL G6P dehydrogenase).

Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

Pre-Incubation: Aliquot HLM in phosphate buffer (pH 7.4) into 96-well plates. Spike with test

compounds. Incubate at 37°C for 5 min.

Initiation: Add NADPH regenerating system to initiate metabolism (Time

).

Sampling: At specific time points (

min), remove 50 µL aliquots.

Quenching: Immediately transfer aliquots into 150 µL of ice-cold Quench Solution to stop the

reaction.

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation (Self-Validation): Plot
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vs. Time. The slope

represents the elimination rate constant.

[1]

[1]

Success Criteria:

The

of d4-GSK-LSD1 should be statistically significantly longer than GSK-LSD1.

The ratio of clearance rates (

) provides the observed Deuterium Isotope Effect.[2]

Applications in Bioanalysis (Analytical Utility)
Beyond drug optimization, d4-GSK-LSD1 serves a critical role as an Internal Standard (IS) in

clinical assays.

Co-Elution: d4-GSK-LSD1 co-elutes with GSK-LSD1 in Reverse Phase Chromatography

(RPC) due to identical lipophilicity.[1]

Mass Differentiation: It provides a mass shift of +4 Da, allowing interference-free detection in

Mass Spectrometry (MRM mode).

Matrix Normalization: Because the d4-analog undergoes similar (though slower) ionization

and extraction efficiency, it perfectly compensates for matrix effects in plasma/tissue

samples.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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